molecular formula C7H7BrClNO B11875750 5-Bromo-2-chloro-3-methoxyaniline

5-Bromo-2-chloro-3-methoxyaniline

Cat. No.: B11875750
M. Wt: 236.49 g/mol
InChI Key: SNDYWTFABNPFJK-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-methoxyaniline typically involves the halogenation of 3-methoxyaniline. One common method is the bromination of 3-methoxyaniline followed by chlorination. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-methoxyaniline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

5-Bromo-2-chloro-3-methoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-methoxyaniline involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxyaniline: Similar structure but lacks the chlorine atom.

    2-Chloro-3-methoxyaniline: Similar structure but lacks the bromine atom.

    3-Bromo-2-chloroaniline: Similar structure but lacks the methoxy group.

Uniqueness

5-Bromo-2-chloro-3-methoxyaniline is unique due to the presence of both bromine and chlorine atoms along with a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

5-bromo-2-chloro-3-methoxyaniline

InChI

InChI=1S/C7H7BrClNO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,10H2,1H3

InChI Key

SNDYWTFABNPFJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Cl)N)Br

Origin of Product

United States

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